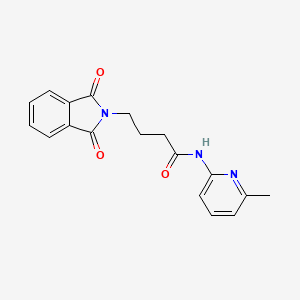
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide, also known as J147, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. J147 was first discovered in 2011 by researchers at the Salk Institute for Biological Studies in California, USA. Since then, J147 has been extensively studied for its ability to improve cognitive function, slow down aging, and potentially treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The exact mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is not fully understood. However, studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can activate the production of a protein called ATP synthase, which is involved in the production of ATP. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has also been shown to increase the expression of genes that are involved in mitochondrial function and reduce the expression of genes that are involved in inflammation. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may work by improving mitochondrial function and reducing inflammation, which are both important factors in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can increase the production of ATP, reduce the production of reactive oxygen species (ROS), and increase the expression of genes that are involved in mitochondrial function. In vivo studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide can improve cognitive function, reduce inflammation, and protect against neuronal damage. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may have potential therapeutic applications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in lab experiments is that it has been extensively studied and optimized for high purity and high yields. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is also relatively stable and has a long half-life, making it suitable for in vivo studies. However, one of the limitations of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in lab experiments is that it is a synthetic compound and may have potential side effects that are not yet fully understood. Further research is needed to fully understand the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide in humans.
Direcciones Futuras
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide. One area of research is to further understand the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide and how it works to improve cognitive function and protect against neuronal damage. Another area of research is to investigate the potential therapeutic applications of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide for the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, future research could focus on optimizing the synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide to improve its safety and efficacy for use in humans.
Métodos De Síntesis
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide is a synthetic compound that is made by combining two separate molecules: curcumin and cyclohexyl-bisphenol A. The process of synthesizing 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide involves several steps, including the reaction of curcumin with cyclohexyl-bisphenol A in the presence of a catalyst, followed by purification and isolation of the final product. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been optimized to yield high purity and high yields, making it a suitable candidate for further research and development.
Aplicaciones Científicas De Investigación
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has been extensively studied for its potential therapeutic applications in the field of neurodegenerative diseases. In vitro and in vivo studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has the ability to improve cognitive function, reduce inflammation, and protect against neuronal damage. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide has also been shown to improve mitochondrial function and increase the production of ATP, which is the primary source of energy for cells. These findings suggest that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-2-pyridinyl)butanamide may have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(6-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-4-9-15(19-12)20-16(22)10-5-11-21-17(23)13-7-2-3-8-14(13)18(21)24/h2-4,6-9H,5,10-11H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSLHBNVOXFVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(6-methyl-pyridin-2-yl)-butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

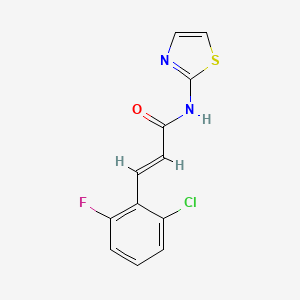
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
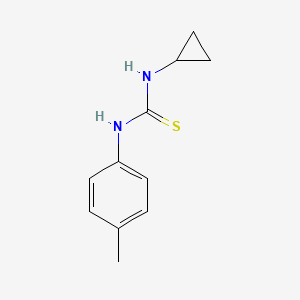
![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)



![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)
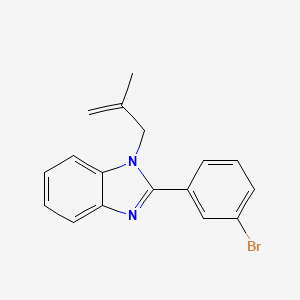
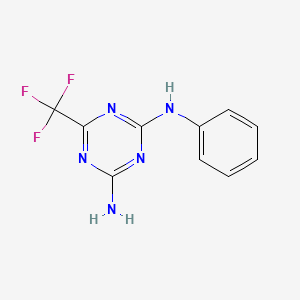
![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)